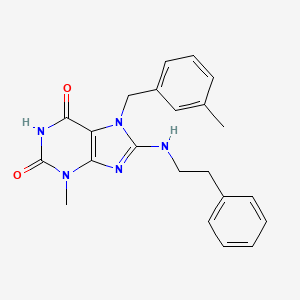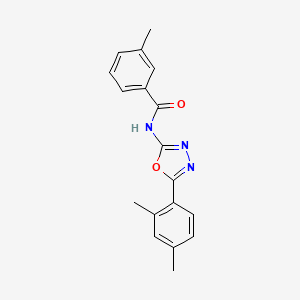![molecular formula C10H14N4O B2552011 N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide CAS No. 2411296-22-3](/img/structure/B2552011.png)
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of specific enzymes or by binding to specific receptors in the target cells. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may lead to an increase in the levels of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide has been shown to exhibit several biochemical and physiological effects. For example, it has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This may have potential applications in the treatment of hyperpigmentation disorders such as melasma.
Advantages and Limitations for Lab Experiments
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. It has also been shown to exhibit a wide range of pharmacological activities, making it a potentially useful tool for drug discovery and development. However, the compound has some limitations as well. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Future Directions
There are several future directions for the research on N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in these disorders. Another potential direction is to explore its potential applications in the treatment of fungal and viral infections. It has been shown to exhibit antifungal and antiviral activities, making it a promising candidate for the development of new antifungal and antiviral drugs. Overall, N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide is a promising compound that has the potential to be developed into novel therapeutics for various diseases.
Synthesis Methods
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide can be synthesized by the reaction of propargylamine with but-3-en-1-yl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of the triazole derivative and the primary amine group of propargylamine. The resulting product is a white crystalline solid with a melting point of 110-112°C.
Scientific Research Applications
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, antifungal, and antiviral activities. In addition, it has been shown to inhibit the activity of several enzymes, such as acetylcholinesterase, tyrosinase, and aldose reductase, which are involved in various pathological conditions.
properties
IUPAC Name |
N-[(1-but-3-enyltriazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-3-5-6-14-8-9(12-13-14)7-11-10(15)4-2/h3-4,8H,1-2,5-7H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFZYRVKWZTFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(N=N1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2551930.png)

![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)

![N-[Cyano-(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B2551937.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2551938.png)
![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole](/img/structure/B2551940.png)


![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)

methanone](/img/structure/B2551946.png)

